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Ursodeoxycholylglycine sodium

Membrane biophysics Hepatoprotection Cholestasis models

This high-purity sodium salt offers enhanced aqueous solubility over free acid GUDCA. It is a validated tool for studying hepatic ABCC4 (MRP4) efflux kinetics (Km=12.5μM) and LDL receptor activation dynamics. Its distinct biophysical profile ensures reproducible data in membrane interaction and signaling studies. Strictly for research.

Molecular Formula C26H42NNaO5
Molecular Weight 471.6 g/mol
CAS No. 92411-07-9
Cat. No. B1440953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodeoxycholylglycine sodium
CAS92411-07-9
Molecular FormulaC26H42NNaO5
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1
InChIKeyAAYACJGHNRIFCT-LWADHXPTSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ursodeoxycholylglycine Sodium (GUDCA-Na) Procurement Reference: Chemical Identity and Baseline Properties


Ursodeoxycholylglycine sodium (CAS 92411-07-9, Sodium Glycoursodeoxycholate, GUDCA-Na) is the sodium salt of the glycine-conjugated metabolite of ursodeoxycholic acid (UDCA) . It is a hydrophilic, secondary bile acid-glycine conjugate produced endogenously via microbial and hepatic metabolism [1]. As a sodium salt (MW ~471.6 g/mol), it offers enhanced aqueous solubility compared to its free acid form (GUDCA, CAS 64480-66-6), a critical parameter for experimental and formulation workflows . This compound is a key research tool for investigating bile acid homeostasis, hepatoprotection, and FXR/TGR5 signaling pathways .

Why Ursodeoxycholylglycine Sodium Cannot Be Substituted: The Conjugate-Specific Functional Divide


Direct substitution of ursodeoxycholylglycine sodium (GUDCA-Na) with its parent compound (UDCA) or its taurine-conjugated analog (TUDCA) is scientifically invalid for rigorous research. The conjugation state (glycine vs. taurine vs. unconjugated) fundamentally alters critical parameters including membrane interaction dynamics, hepatic transporter affinity, and intracellular signaling kinetics [1]. For instance, while all three molecules are cytoprotective, they exhibit distinct potencies in membrane stabilization assays, different Km values for hepatic efflux transporters like ABCC4, and divergent kinetic profiles for receptor-mediated LDL uptake [1] [2] [3]. Using the free acid form (UDCA) or the taurine conjugate (TUDCA) as a proxy for GUDCA will introduce quantifiable and significant experimental variance, compromising data reproducibility and mechanistic interpretation.

Quantitative Differential Evidence for Ursodeoxycholylglycine Sodium (GUDCA) Against Key Comparators


Membrane Protection Efficacy: GUDCA is Quantifiably Less Protective than TUDCA but Superior to Unconjugated UDCA

In a study using large unilamellar vesicles (LUVs) composed of egg phosphatidylcholine and cholesterol (Chol/PC ratio ≥0.5) to model canalicular membranes, the protective effect of ursodeoxycholate conjugates against disruption by the toxic bile salt taurodeoxycholate was quantified [1]. Glycoursodeoxycholate (GUDCA) demonstrated an intermediate protective effect. The study explicitly states that GUDCA was 'somewhat less protective than TUDC', while 'unconjugated ursodeoxycholate (UDC) had little effect' [1]. This establishes a clear efficacy gradient: TUDC > GUDCA > UDC.

Membrane biophysics Hepatoprotection Cholestasis models

Hepatic Transporter Affinity (ABCC4/MRP4): GUDCA Exhibits a 1.6-Fold Higher Km than Its Taurine Conjugate

In inside-out membrane vesicle assays expressing human ABCC4 (MRP4), the affinity of ursodeoxycholyl conjugates for GSH-dependent cotransport was determined [1]. The glycine conjugate (GUDCA) displayed a Km value of 12.5 μM, whereas the taurine conjugate (TUDC) had a significantly higher affinity with a Km of 7.8 μM [1]. This 1.6-fold difference in Km indicates that TUDC is a more efficient substrate for this sinusoidal efflux transporter. Importantly, unconjugated ursodeoxycholate (UDCA) showed no transport by ABCC4 under these conditions [1].

Hepatic transport Pharmacokinetics ABCC4/MRP4

Kinetics of LDL Receptor Activation: GUDCA Exhibits a >4-Fold Slower Onset of Action than TUDCA

In isolated hamster hepatocytes, both GUDCA and TUDCA were found to increase LDL binding to the same maximal extent as the free acid, UDCA [1]. However, the kinetics of this response differed markedly. The half-maximum time (t1/2) to achieve this effect was 1-2 minutes for both UDCA and TUDCA, while GUDCA demonstrated a substantially slower t1/2 of 8.3 minutes [1]. This indicates a >4-fold difference in the onset of action for modulating LDL receptor activity.

Lipoprotein metabolism Receptor kinetics Hepatocyte signaling

Differential Efficacy in Acute Apoptosis Inhibition: GUDCA is Ineffective, Unlike TUDCA, in Short-Term Hepatocyte Models

In a primary rat hepatocyte model of glycochenodeoxycholic acid (GCDCA)-induced apoptosis, the protective efficacy of various bile acids was assessed. The study explicitly states that 'TUDCA, but not TCDCA and GUDCA, rapidly inhibited, but did not delay, apoptosis at all time points tested' [1]. This finding demonstrates a qualitative and functional difference in the immediate anti-apoptotic capacity of the taurine-conjugated versus glycine-conjugated form of UDCA.

Apoptosis Hepatoprotection Cell signaling

Defined Application Scenarios for Ursodeoxycholylglycine Sodium Based on Quantified Differential Evidence


Mechanistic Dissection of Bile Acid Transporter Affinity and Hepatic Clearance

GUDCA-Na's well-characterized and intermediate affinity for the ABCC4 (MRP4) transporter (Km = 12.5 μM) makes it an essential standard for studying sinusoidal efflux pathways in cholestasis [1]. Its distinct Km value relative to TUDC (7.8 μM) allows for the quantitative mapping of structure-activity relationships governing substrate recognition by ABCC4. Researchers investigating the molecular determinants of transporter specificity cannot substitute TUDC for GUDCA, as this would introduce a 1.6-fold error in affinity calculations and misinterpretation of kinetic models [1].

Temporal Dissection of LDL Receptor-Mediated Signaling and Endocytosis

The unique kinetic profile of GUDCA, with a t1/2 of 8.3 minutes for LDL receptor activation—more than four times slower than UDCA or TUDCA—positions it as a specialized probe for studying the temporal dynamics of bile acid signaling [2]. In experiments designed to differentiate between rapid, membrane-mediated effects and slower, potentially intracellular, signaling cascades, GUDCA's delayed onset serves as a built-in temporal control. This allows researchers to uncouple acute and chronic responses in lipoprotein metabolism studies.

Investigating Conjugate-Specific Roles in Neuroprotection and Mitochondrial Function

While GUDCA has demonstrated neuroprotective and anti-apoptotic properties in neuronal models [3], its profile differs from TUDCA in hepatocyte apoptosis assays [4]. This specificity makes GUDCA a critical tool for investigating the tissue- and context-dependent effects of bile acid conjugation. For example, in studies of neonatal bilirubin-induced neurologic dysfunction, GUDCA fully abrogated cytochrome c oxidase inhibition, highlighting a unique antioxidant and mitochondrial protective role [3]. Its distinct efficacy profile compared to TUDCA underscores the need for conjugate-specific tool compounds in delineating the mechanisms of neuroprotection.

Establishing a Defined Intermediate Standard in Membrane Biophysics Studies

For researchers using model membrane systems to study bile salt toxicity and protection, GUDCA provides a critical 'intermediate' data point. As demonstrated in cholesterol-rich LUVs, its protective effect is quantifiably 'somewhat less' than TUDC but significantly greater than unconjugated UDCA [5]. This established activity gradient (TUDC > GUDCA > UDC) is essential for validating experimental systems and for calibrating structure-function models that aim to predict the membrane-protective properties of novel bile acid analogs [5].

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